molecular formula C4H4HgO4 B3343926 Mercury succinate CAS No. 589-65-1

Mercury succinate

Cat. No.: B3343926
CAS No.: 589-65-1
M. Wt: 316.66 g/mol
InChI Key: MBCFIGQQFXLXCB-UHFFFAOYSA-L
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Description

Mercury succinate is an organomercury compound that consists of a mercury atom bonded to a succinate moiety. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The study of this compound is crucial for understanding the behavior of organomercury compounds and their interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury succinate can be synthesized through the reaction of mercury(II) salts with succinic acid or its derivatives. One common method involves the reaction of mercuric acetate with succinic acid in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields of the product. The use of high-purity starting materials and advanced purification techniques is essential to obtain this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Mercury succinate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercury(II) oxide and succinic acid.

    Reduction: Reduction of this compound can lead to the formation of elemental mercury and succinic acid.

    Substitution: this compound can undergo substitution reactions where the succinate moiety is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are often used.

    Substitution: Various nucleophiles, such as halides or thiols, can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Mercury(II) oxide and succinic acid.

    Reduction: Elemental mercury and succinic acid.

    Substitution: Organomercury compounds with different ligands.

Scientific Research Applications

Mercury succinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of mercury succinate involves its interaction with biological molecules, particularly proteins and enzymes. This compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound may also interact with other cellular components, such as nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

    Methylmercury: An organomercury compound with a methyl group bonded to mercury.

    Ethylmercury: Similar to methylmercury but with an ethyl group.

    Dimethylmercury: Contains two methyl groups bonded to mercury.

Comparison:

    Toxicity: Mercury succinate is generally less toxic than methylmercury and dimethylmercury, which are highly toxic and pose significant health risks.

    Reactivity: this compound exhibits different reactivity patterns compared to methylmercury and ethylmercury, particularly in substitution and oxidation reactions.

Properties

IUPAC Name

butanedioate;mercury(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Hg/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCFIGQQFXLXCB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Hg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4HgO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207638
Record name Mercury succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-65-1
Record name Mercury succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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